molecular formula C14H13FN2O3 B11848664 Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate

Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate

Cat. No.: B11848664
M. Wt: 276.26 g/mol
InChI Key: GKXRJUYIVWUGKX-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative utilized in scientific research and development. This compound serves as a versatile synthetic intermediate, particularly in the exploration and construction of novel pharmacologically active molecules. Its structure, featuring the 8-fluoro substituent and 4-acetamido group, is of significant interest in medicinal chemistry for the synthesis of targeted compounds. Applications: This chemical is primarily used as a key building block in organic synthesis. Researchers employ it in the development of [ describe specific applications, e.g., enzyme inhibitors, receptor ligands ]. Its value lies in its role as a precursor for further functionalization, enabling the creation of diverse compound libraries for biological screening. Research Value & Mechanism: The core quinoline scaffold is known for its broad biological activity. The specific mechanism of action of this compound is dependent on the final compound it is used to create. It may be designed to interact with [ mention potential targets, e.g., bacterial gyrase, kinase enzymes ], potentially leading to [ describe potential outcomes, e.g., antibacterial, anticancer effects ]. Further research is required to fully elucidate the specific biological pathways and mechanisms for which this intermediate is destined. Handling: For research use only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13FN2O3

Molecular Weight

276.26 g/mol

IUPAC Name

ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C14H13FN2O3/c1-3-20-14(19)10-7-16-13-9(5-4-6-11(13)15)12(10)17-8(2)18/h4-7H,3H2,1-2H3,(H,16,17,18)

InChI Key

GKXRJUYIVWUGKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC(=O)C)C=CC=C2F

Origin of Product

United States

Preparation Methods

Chlorination of Hydroxyquinoline

The precursor, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 707160), undergoes chlorination with POCl₃ to yield the chloro intermediate. Key conditions include:

ParameterValue
ReagentPOCl₃ (20 mL per 6.11 g)
Temperature100°C
Reaction Time3.5 hours
YieldSemi-solid crude product

The reaction proceeds via electrophilic aromatic substitution, where POCl₃ acts as both a Lewis acid and chlorinating agent.

Cyclocondensation of β-Keto Esters with Anilines

An alternative route involves constructing the quinoline ring from β-keto esters and fluorinated anilines. This method introduces the acetamido group early in the synthesis.

Gould-Jacobs Cyclization

The Gould-Jacobs reaction condenses ethyl 3-(2-fluoroanilino)acrylate derivatives with acetamide-containing enol ethers to form the quinoline core.

Key Steps :

  • Formation of Enamine :
    React ethyl 3-(2-fluoroanilino)acrylate with acetyl chloride in the presence of triethylamine.

  • Cyclization :
    Heat the enamine in diphenyl ether at 200°C to induce cyclodehydration.

Challenges :

  • Regioselectivity issues due to competing pathways.

  • Requires strict temperature control to avoid decomposition.

Functional Group Interconversion

Oxidation of Aminoquinoline Derivatives

Ethyl 4-amino-8-fluoroquinoline-3-carboxylate can be acetylated using acetic anhydride or acetyl chloride.

Procedure :

  • Dissolve the aminoquinoline (10 mmol) in dry THF.

  • Add acetic anhydride (15 mmol) and DMAP (0.1 equiv).

  • Stir at room temperature for 6 hours.

  • Quench with ice-water and extract with ethyl acetate.

Yield Optimization :

  • Excess acetic anhydride (2.0 equiv) improves conversion to >90%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (Reported)
Nucleophilic SubstitutionHigh atom economyRequires toxic POCl₃Not reported
Gould-Jacobs CyclizationSingle-step ring formationHigh-temperature conditions~60%
Acetylation of AmineMild conditionsRequires pure amino precursor>90%

Critical Reaction Parameters

Solvent Effects

  • DMF/DMSO : Enhance nucleophilicity but may decompose at high temperatures.

  • Toluene : Suitable for high-temperature cyclizations but limits solubility.

Catalytic Systems

  • Copper Catalysts : Effective for Ullmann-type C–N coupling but prone to side reactions.

  • Palladium Catalysts : Higher efficiency but costly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

Antibacterial Activity
Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate exhibits potent antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making this compound effective against various Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against strains resistant to conventional antibiotics, positioning it as a promising candidate for new antibiotic therapies.

Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves interference with the DNA replication process in bacteria. By targeting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of bacterial cells, leading to cell death. This unique mechanism differentiates it from many existing antibiotics, which often target different pathways .

Research Findings

Case Studies
Several studies have documented the effectiveness of this compound against specific bacterial strains:

  • Staphylococcus aureus : Demonstrated significant antibacterial activity, even against methicillin-resistant strains.
  • Escherichia coli : Effective in inhibiting growth at lower concentrations compared to other quinolone derivatives.
  • Enterococcus faecalis : Showed promising results in laboratory settings, indicating potential for treating infections caused by this resistant strain .

Mechanism of Action

The mechanism of action of Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-acetamido, 8-F C₁₄H₁₃FN₂O₃ 292.27 Enhanced stability and hydrogen-bonding due to acetamido group .
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 4-OH, 8-F C₁₂H₁₀FNO₃ 235.21 Hydroxyl group increases polarity but reduces metabolic stability .
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-Cl, 8-NO₂ C₁₂H₉ClN₂O₄ 292.67 Nitro group introduces metabolic liabilities; higher reactivity .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 4-OH, 8-Br C₁₂H₁₀BrNO₃ 296.12 Bromine increases molecular weight and lipophilicity .
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate 4-NHCH₃, 6-F, 8-CH₃ C₁₄H₁₅FN₂O₂ 274.28 Methylamino group improves solubility but reduces steric bulk .
Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate 4-Cl, 7-F C₁₂H₉ClFNO₂ 269.66 Fluorine at position 7 alters electronic distribution vs. position 8 .

Substituent Effects on Properties

Electronic and Steric Modifications

  • Acetamido vs. Chloro and nitro groups (e.g., in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate) introduce electron-withdrawing effects, which may enhance reactivity but reduce stability .
  • Fluorine Position: Fluorine at position 8 (target compound) vs. position 7 (Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate) alters the molecule’s dipole moment and π-π stacking interactions, affecting ligand-receptor binding .

Solubility and Bioavailability

  • Lipophilicity: Bromine (Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The acetamido group balances moderate lipophilicity with polar interactions.
  • Methylamino vs. Acetamido: Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate has higher solubility due to the smaller methylamino group but lacks the hydrogen-bonding capacity of acetamido .

Biological Activity

Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, renowned for its extensive biological activities, particularly in the pharmaceutical sector. This article delves into its biological activity, focusing on its antibacterial properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Chemical Formula : C13_{13}H12_{12}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : Approximately 276.26 g/mol
  • Functional Groups : Acetamido group at the 4-position, fluoro substituent at the 8-position, and an ethyl ester at the carboxylic acid functional group located at the 3-position of the quinoline ring.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against antibiotic-resistant strains. Its effectiveness has been documented against various Gram-positive and Gram-negative bacteria.

The primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. This inhibition disrupts bacterial growth and leads to cell death.

Comparative Antibacterial Efficacy

The following table summarizes the antibacterial activity of this compound compared to related quinoline derivatives:

Compound NameKey FeaturesAntibacterial Activity (MIC in µg/mL)Unique Aspects
This compoundAcetamido and fluoro groups0.5Effective against resistant strains
Ethyl 8-fluoroquinoline-3-carboxylateLacks acetamido group1.0Less potent than target compound
Ethyl 4-hydroxyquinoline-3-carboxylateHydroxy group instead of acetamido2.0Broader spectrum but less effective
Ethyl 4-aminoquinoline-3-carboxylateAmino group instead of acetamido1.5Higher solubility; different pharmacological profile

Case Studies

  • Study on Antimicrobial Resistance : A study published in a peer-reviewed journal highlighted that this compound showed remarkable activity against Staphylococcus aureus strains that are resistant to methicillin. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 µg/mL, indicating potent efficacy against difficult-to-treat infections .
  • In Vivo Efficacy : In animal models, this compound demonstrated significant antibacterial effects when administered orally or intravenously, with effective dosage ranges being lower than those required for traditional antibiotics .
  • Synergistic Effects : Further research indicated that when combined with other antibiotics like Ciprofloxacin, this compound exhibited synergistic effects that reduced the MICs of both compounds, enhancing overall antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-acetamido-8-fluoroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The Gould-Jacobs cyclization is a key step, involving thermal cyclization of ethyl 3-(arylamino)acrylate derivatives under acidic conditions. Substituent positioning (e.g., fluorine at C8, acetamido at C4) requires precise temperature control (110–130°C) and catalysts like polyphosphoric acid to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
  • Data Insight : Substituent reactivity impacts yield; for example, fluorination at C8 reduces steric hindrance but may require anhydrous conditions to prevent hydrolysis of the ester group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d₆) confirm substituent positions: fluorine at C8 (δ ~145 ppm in 19^{19}F NMR), acetamido at C4 (δ 2.1 ppm for CH₃ in 1^1H NMR) .
  • XRD : Single-crystal X-ray diffraction (SHELXL refinement) reveals planar quinoline core, hydrogen bonding between acetamido NH and carboxylate oxygen (d = 2.89 Å), and π-π stacking (3.5–4.0 Å spacing) influencing crystal packing .
    • Data Insight : Anisotropic displacement parameters (ORTEP plots) highlight thermal motion differences between rigid quinoline core and flexible ethyl ester .

Advanced Research Questions

Q. How does the acetamido substituent at position 4 influence the compound's electronic configuration and intermolecular interactions in crystal packing?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) compare electron density distribution with/without substituents. XRD data show the acetamido group forms intermolecular H-bonds with adjacent carboxylate groups, stabilizing the lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .
  • Data Contradiction : Computational models may overestimate H-bond strength compared to experimental XRD metrics, necessitating multipole refinement in charge density analysis .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound's reactivity or biological activity?

  • Methodology :

  • MD Simulations : Compare docking (AutoDock Vina) with experimental enzyme inhibition (IC₅₀) data to validate binding poses. For example, acetamido interactions with bacterial gyrase ATP-binding pockets may show discrepancies due to solvent effects .
  • SAR Studies : Synthesize analogs (e.g., replacing acetamido with methylamino) to test computational predictions of steric/electronic effects on Minimum Inhibitory Concentration (MIC) .
    • Data Insight : Discrepancies often arise from implicit solvation models in simulations; explicit solvent MD or free-energy perturbation (FEP) improves correlation .

Q. What in vitro and in vivo models are appropriate for evaluating the compound's mechanism of action against bacterial targets?

  • Methodology :

  • In Vitro :
  • Enzyme Assays : Fluorescence-based DNA gyrase supercoiling assays (IC₅₀ determination) .
  • MIC Testing : Broth microdilution against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains .
  • In Vivo : Murine systemic infection models (e.g., P. aeruginosa sepsis) assess efficacy (ED₅₀) and pharmacokinetics (plasma t₁/₂ via LC-MS/MS) .
    • Data Insight : Low oral bioavailability (<20%) due to ester hydrolysis may necessitate prodrug strategies (e.g., phosphonate esters) .

Methodological Notes

  • Crystallography : Use SHELXL for refinement; WinGX/ORTEP for visualization and reporting .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for gyrase inhibition) and validate via dose-response curves .
  • Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and adjust stoichiometry for sterically hindered intermediates .

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